molecular formula C42H33BrSi2 B13347567 (5-Bromo-1,3-phenylene)bis(triphenylsilane)

(5-Bromo-1,3-phenylene)bis(triphenylsilane)

Cat. No.: B13347567
M. Wt: 673.8 g/mol
InChI Key: GALLBYRUOQDHKR-UHFFFAOYSA-N
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Description

(5-Bromo-1,3-phenylene)bis(triphenylsilane) is an organosilicon compound that features a brominated phenylene core with two triphenylsilane groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,3-phenylene)bis(triphenylsilane) typically involves the reaction of 5-bromo-1,3-dibromobenzene with triphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using toluene as the solvent. The reaction conditions generally include heating the mixture to around 120°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for (5-Bromo-1,3-phenylene)bis(triphenylsilane) are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,3-phenylene)bis(triphenylsilane) can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

    Oxidation and Reduction: The phenylene core can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound.

Scientific Research Applications

(5-Bromo-1,3-phenylene)bis(triphenylsilane) has several scientific research applications, including:

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic systems for various organic transformations.

    Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

Mechanism of Action

The mechanism by which (5-Bromo-1,3-phenylene)bis(triphenylsilane) exerts its effects depends on the specific application. In catalysis, the compound can coordinate to metal centers, facilitating various organic transformations. The bromine atom and phenylene core can also participate in electronic interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-1,3-phenylene)bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triphenylsilane.

    (5-Bromo-1,3-phenylene)bis(tert-butylsilane): Features tert-butylsilane groups.

    (5-Bromo-1,3-phenylene)bis(dimethylphenylsilane): Contains dimethylphenylsilane groups.

Uniqueness

(5-Bromo-1,3-phenylene)bis(triphenylsilane) is unique due to the presence of bulky triphenylsilane groups, which can influence the compound’s steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C42H33BrSi2

Molecular Weight

673.8 g/mol

IUPAC Name

(3-bromo-5-triphenylsilylphenyl)-triphenylsilane

InChI

InChI=1S/C42H33BrSi2/c43-34-31-41(44(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37)33-42(32-34)45(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-33H

InChI Key

GALLBYRUOQDHKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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